2-Bromo-6-morpholin-4-ylbenzoic acid
Description
2-Bromo-6-morpholin-4-ylbenzoic acid is a brominated aromatic carboxylic acid featuring a morpholine substituent at the 6-position of the benzene ring. The bromine atom at the 2-position may facilitate cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-bromo-6-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-8-2-1-3-9(10(8)11(14)15)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDFIZCBDNEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-bromo-6-morpholin-4-ylbenzoic acid with structurally related benzoic acid derivatives, highlighting substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- The morpholine group in the target compound increases polarity and solubility compared to methyl or halogen substituents, which are more lipophilic .
- Bromine at the 2-position (vs. 4-position in analogs) may direct electrophilic substitution reactions differently, influencing synthetic pathways .
Biological Relevance :
- Morpholine-containing compounds are prevalent in drug candidates due to their ability to improve bioavailability and target protein interactions (e.g., kinase inhibition) .
- Halogenated analogs (e.g., 4-bromo-2-fluoro-6-methylbenzoic acid) are often used in antimicrobial agents, leveraging halogen-induced electronic effects .
Synthetic Utility :
- Methyl and halogen substituents (e.g., in 2-bromo-4-fluoro-6-methylbenzoic acid) simplify crystallization, whereas morpholine derivatives may require specialized purification techniques .
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